An In-depth Technical Guide to 5-Chloro-2-fluoro-4-methylpyridine
An In-depth Technical Guide to 5-Chloro-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines in Synthesis
In the landscape of modern medicinal and process chemistry, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of molecular design. Halogenated pyridines, in particular, represent a class of exceptionally versatile building blocks. The distinct electronic properties and reactivity patterns imparted by chlorine and fluorine atoms at specific positions on the pyridine ring offer chemists a powerful toolkit for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 5-Chloro-2-fluoro-4-methylpyridine, a key intermediate whose structural features are of significant interest to researchers and professionals in drug discovery and agrochemical development. We will delve into its chemical identity, synthesis, reactivity, and potential applications, providing a framework for its effective utilization in research and development.
I. Chemical Identity and Physicochemical Properties
5-Chloro-2-fluoro-4-methylpyridine, also known as 5-Chloro-2-fluoro-4-picoline, is a polysubstituted pyridine derivative. The presence of a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring results in a unique combination of steric and electronic properties that dictate its reactivity and potential applications.
Table 1: Physicochemical Properties of 5-Chloro-2-fluoro-4-methylpyridine
| Property | Value | Source |
| CAS Number | 884494-88-6 | Multiple Chemical Suppliers |
| Molecular Formula | C₆H₅ClFN | Ina Pharmaceuticals[1] |
| Molecular Weight | 145.56 g/mol | ChemicalBook[2] |
| Appearance | Solid | Sigma-Aldrich |
| Purity | Typically >95% | Enamine[3] |
| SMILES | Cc1cc(F)ncc1Cl | Enamine[3] |
| InChI Key | BJWYJLJRKBPTBA-UHFFFAOYSA-N | Sigma-Aldrich |
II. Synthesis and Mechanistic Considerations
While specific, detailed synthetic procedures for 5-Chloro-2-fluoro-4-methylpyridine are not extensively published in peer-reviewed literature, its synthesis can be logically deduced from established methods for preparing substituted fluoropyridines. A plausible and efficient route would likely involve the diazotization of a corresponding aminopyridine precursor, followed by a Sandmeyer-type reaction for chlorination and a Balz-Schiemann-type reaction for fluorination.
A relevant analogue, 5-bromo-2-fluoro-4-picoline, is prepared from 2-amino-4-picoline.[4] This suggests a similar approach for the synthesis of the chloro-analogue.
Proposed Synthetic Workflow
A potential synthetic route to 5-Chloro-2-fluoro-4-methylpyridine could commence from a readily available starting material such as 2-amino-4-methylpyridine. The key steps would involve the introduction of the chloro and fluoro substituents.
Caption: Proposed synthetic pathway to 5-Chloro-2-fluoro-4-methylpyridine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a proposed method based on analogous transformations and should be optimized for safety and yield.
Step 1: Chlorination of 2-Amino-4-methylpyridine
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To a stirred solution of 2-amino-4-methylpyridine in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add N-chlorosuccinimide (NCS) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 2-amino-5-chloro-4-methylpyridine.
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
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Dissolve 2-amino-5-chloro-4-methylpyridine in an aqueous solution of fluoroboric acid (HBF₄) at low temperature (0-5 °C).
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Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
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Stir the mixture for a short period to allow for the formation of the diazonium salt.
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Gently heat the reaction mixture to induce decomposition of the diazonium salt and formation of the fluoro-pyridine derivative.
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Extract the product with a suitable organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product by distillation or column chromatography.
III. Reactivity and Applications in Drug Discovery
The reactivity of 5-Chloro-2-fluoro-4-methylpyridine is governed by the electronic nature of the pyridine ring and the influence of its substituents. The fluorine atom at the 2-position and the chlorine atom at the 5-position activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.
Caption: General reactivity of 5-Chloro-2-fluoro-4-methylpyridine towards nucleophiles.
This versatile reactivity makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[5] Halogenated pyridines are key components in a wide range of biologically active compounds.[6]
While specific drugs containing the 5-Chloro-2-fluoro-4-methylpyridine moiety are not widely documented, the structural motif is of high interest. The strategic placement of chloro and fluoro groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. Trifluoromethylpyridines, a related class of compounds, are key structural motifs in numerous active agrochemical and pharmaceutical ingredients.[4]
IV. Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.0-7.2 | d |
| H-6 | ~8.0-8.2 | s |
| CH₃ | ~2.3-2.5 | s |
Note: Predicted shifts are in CDCl₃ and are estimations. Actual values may vary. Coupling constants would be observable between H-3 and the fluorine at C-2.
V. Safety and Handling
As with any halogenated organic compound, 5-Chloro-2-fluoro-4-methylpyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[7]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[9]
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Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and serious eye irritation.[9]
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Ingestion: Harmful if swallowed.[9]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
VI. Conclusion
5-Chloro-2-fluoro-4-methylpyridine is a valuable and versatile building block for organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers a range of possibilities for derivatization through nucleophilic aromatic substitution reactions. While detailed information on its synthesis and applications is still emerging, the principles outlined in this guide, based on the chemistry of related compounds, provide a solid foundation for its use in research and development. As the demand for complex, functionalized heterocyclic compounds continues to grow, the importance of intermediates like 5-Chloro-2-fluoro-4-methylpyridine is set to increase.
References
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Ina Pharmaceuticals. (n.d.). 5-Chloro-2-Fluoro-4-Methylpyridine. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Chloro-4-fluoro-5-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]
- Liu, L. (2013). Preparation method of fluoropyridine compounds. Google Patents.
- Fujikawa, K., Ishihara, T., & Konno, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-148.
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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